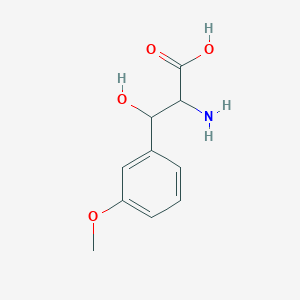
2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid, also known as 3-Methoxy-DL-tyrosine, is a compound with the molecular formula C10H13NO4 and a molecular weight of 211.21 g/mol . This compound is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid can be achieved through several methods. One common approach involves the catalytic reduction of its corresponding unsaturated acid using palladium on charcoal as a catalyst and hydrogen gas . Another method includes the esterification of the corresponding hydroxycinnamic acid derivative followed by amination and hydrolysis .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, esterification, and purification through crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various bioactive compounds and as a reagent in organic synthesis[][4].
Biology: The compound is studied for its role in metabolic pathways and its potential effects on cellular processes[][4].
Medicine: Research explores its potential therapeutic applications, including its use as a biomarker for certain diseases and its role in drug development[][4].
Industry: It is utilized in the production of pharmaceuticals and fine chemicals[][4].
Mécanisme D'action
The mechanism of action of 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, influence metabolic pathways, and interact with cellular receptors. For example, it may act as an inhibitor or activator of certain enzymes, thereby affecting biochemical processes . The exact molecular targets and pathways depend on the specific context and application of the compound .
Comparaison Avec Des Composés Similaires
3-Methoxy-DL-tyrosine: A direct analogue with similar structural features and properties.
3-Hydroxytyrosine: Another derivative of tyrosine with hydroxyl groups at different positions.
4-Hydroxy-3-methoxyphenylalanine: A compound with a similar aromatic structure but different functional groups.
Uniqueness: 2-Amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic ring and its combination of amino, hydroxy, and methoxy functional groups. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications .
Propriétés
IUPAC Name |
2-amino-3-hydroxy-3-(3-methoxyphenyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-15-7-4-2-3-6(5-7)9(12)8(11)10(13)14/h2-5,8-9,12H,11H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLSGXLRXNWOKEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C(C(=O)O)N)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
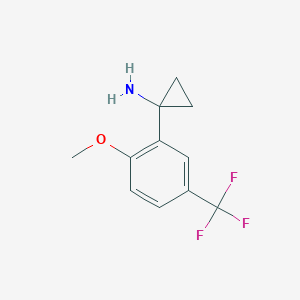
![1-Thiaspiro[5.5]undecan-4-aminehydrochloride](/img/structure/B13550254.png)
![methyl (2S)-2-[(1-benzofuran-2-yl)formamido]-3-(1H-indol-3-yl)propanoate](/img/structure/B13550261.png)
![2-[(Piperidin-4-yl)methyl]pyridin-4-aminedihydrochloride](/img/structure/B13550268.png)
![3-(Ethylsulfanyl)-5-(trifluoromethyl)imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13550272.png)

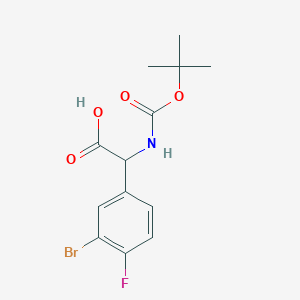
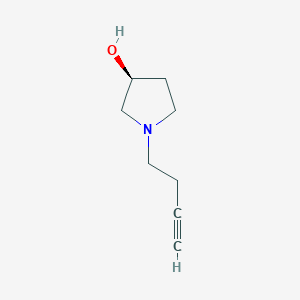

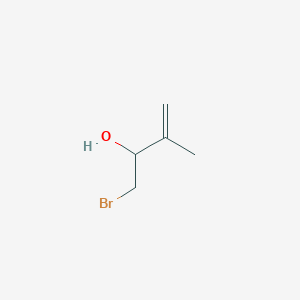
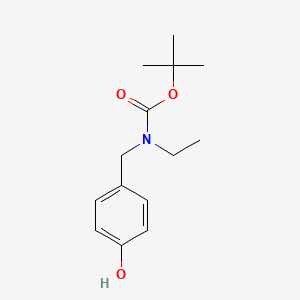
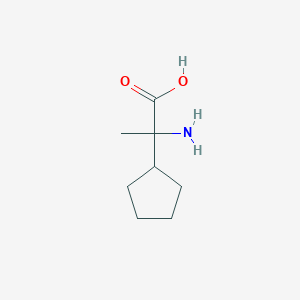
![4-[2-(2-methoxyethyl)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid](/img/structure/B13550323.png)

